molecular formula C18H19N5 B8055479 N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine

N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B8055479
M. Wt: 305.4 g/mol
InChI Key: FAWIBADRALTDOY-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic organic compound belonging to the class of quinazolinamines These compounds are characterized by a quinazoline moiety substituted with one or more amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multi-step reactions. One common method includes the condensation of 3-amino-5-methyl-1H-pyrazole with 2-phenyl-5,6,7,8-tetrahydroquinazolin-4-one under acidic or basic conditions. The reaction is often facilitated by catalysts such as titanium tetrachloride or other Lewis acids to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and high yield. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has shown promise in biological studies, particularly in the inhibition of specific enzymes and proteins. It is being investigated for its potential to modulate biological pathways and its efficacy in various bioassays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied as an inhibitor of enzymes such as Aurora kinase C, glycogen synthase kinase-3 beta, and proto-oncogene tyrosine-protein kinase Src . These enzymes are involved in critical cellular processes, and their inhibition could lead to new treatments for diseases like cancer and neurodegenerative disorders.

Industry

Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine involves the inhibition of key enzymes and proteins. For instance, it inhibits Aurora kinase C, which plays a role in cell division, and glycogen synthase kinase-3 beta, which is involved in glycogen metabolism and cell signaling . By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1H-pyrazol-3-yl)benzamide
  • N-(2-hydroxy-4-nitrophenyl)benzamide
  • N-(2-hydroxy-5-aminophenyl)benzamide

Uniqueness

Compared to similar compounds, N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine stands out due to its unique combination of a pyrazole ring and a tetrahydroquinazoline moiety. This structural feature enhances its binding affinity to specific enzymes and increases its potential as a therapeutic agent. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound for synthetic and industrial applications.

Properties

IUPAC Name

N-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWIBADRALTDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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